

Application Notes and Protocols: Enantioselective Alkynylation of Ketones Catalyzed by Lithium Binaphtholate

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Compound of Interest

Compound Name: *Lithium acetylide ethylenediamine complex*

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This document provides detailed application notes and experimental protocols for the enantioselective alkynylation of ketones, a powerful transformation for the synthesis of chiral tertiary propargylic alcohols. This reaction is effectively catalyzed by chiral lithium binaphtholate complexes, offering high yields and excellent enantioselectivities. The protocols and data presented herein are compiled from seminal works in the field, primarily from the research conducted by Nakajima and coworkers.^{[1][2]}

Introduction

The enantioselective addition of terminal alkynes to ketones is a fundamental carbon-carbon bond-forming reaction that furnishes optically active tertiary propargylic alcohols. These products are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. The use of lithium acetylides in conjunction with a chiral lithium binaphtholate catalyst provides a highly effective and metal-free approach to this transformation.^{[1][2]} A key parameter for achieving high enantioselectivity is the slow addition of the ketone to the reaction mixture containing the lithium acetylide and the chiral catalyst.^{[1][2]}

Reaction Principle

The core of this methodology lies in the in-situ formation of a chiral lithium binaphtholate catalyst, which coordinates with the lithium acetylide and the incoming ketone. This ternary complex facilitates the enantioselective transfer of the alkynyl group to the carbonyl carbon of the ketone. The choice of the chiral binaphthol (BINOL) ligand, particularly with bulky substituents at the 3,3'-positions, is crucial for inducing high levels of stereocontrol.

Data Presentation

The following tables summarize the quantitative data for the enantioselective alkynylation of various ketones with different terminal alkynes, showcasing the broad applicability and efficiency of this catalytic system.

Table 1: Enantioselective Alkynylation of Aromatic Ketones

Entry	Ketone	Alkyne	Product	Yield (%)	ee (%)
1	Acetophenone	Phenylacetylene	1,3-diphenylprop-2-yn-1-ol	95	96
2	Acetophenone	1-Hexyne	1-phenylhept-2-yn-1-ol	92	95
3	Acetophenone	(Trimethylsilyl)acetylene	1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol	93	91
4	2-Acetylnaphthalene	Phenylacetylene	1-(naphthalen-2-yl)-3-phenylprop-2-yn-1-ol	97	86
5	3-Acetylpyridine	Phenylacetylene	3-phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol	96	87
6	4-Methoxyacetophenone	Phenylacetylene	1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol	93	92

Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10 mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.

Table 2: Enantioselective Alkynylation of Aliphatic Ketones

Entry	Ketone	Alkyne	Product	Yield (%)	ee (%)
1	2-Heptanone	Phenylacetylene	4-phenylnon-3-yn-2-ol	89	87
2	Cyclohexyl methyl ketone	Phenylacetylene	1-cyclohexyl-3-phenylprop-2-yn-1-ol	94	85
3	3-Pentanone	Phenylacetylene	5-phenyloct-4-yn-3-ol	89	81

Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10 mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Protocol 1: General Procedure for the Enantioselective Alkynylation of Ketones

Materials:

- (R)-3,3'-Diphenyl-1,1'-bi-2-naphthol ((R)-3,3'-Diphenyl-BINOL)
- n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
- Anhydrous tetrahydrofuran (THF)
- Terminal alkyne (e.g., phenylacetylene)
- Ketone (e.g., acetophenone)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware, syringes, and magnetic stirrer

- Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- Catalyst Preparation:
 - To a flame-dried Schlenk flask under an argon atmosphere, add (R)-3,3'-diphenyl-BINOL (0.05 mmol, 10 mol%).
 - Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.
 - Slowly add n-BuLi (0.11 mmol, 2.2 equiv relative to BINOL) dropwise.
 - Stir the mixture at 0 °C for 30 minutes to form the dilithium salt of the binaphthol.
- Lithium Acetylide Formation:
 - In a separate flame-dried Schlenk flask under argon, dissolve the terminal alkyne (1.0 mmol, 2.0 equiv relative to the ketone) in anhydrous THF (2.0 mL).
 - Cool the solution to -78 °C (dry ice/acetone bath).
 - Slowly add n-BuLi (1.0 mmol, 2.0 equiv) dropwise.
 - Stir the mixture at -78 °C for 30 minutes.
- Catalytic Alkynylation:
 - Transfer the freshly prepared lithium acetylide solution to the flask containing the chiral lithium binaphtholate catalyst at -78 °C via cannula.
 - Stir the resulting mixture at -78 °C for 30 minutes.
 - Slowly add a solution of the ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) to the reaction mixture over a period of 4 hours using a syringe pump.
 - Stir the reaction mixture at -78 °C for an additional 12 hours.
- Work-up and Purification:

- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH_4Cl solution (5 mL).
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired chiral tertiary propargylic alcohol.
- Characterization:
 - Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
 - Confirm the structure of the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

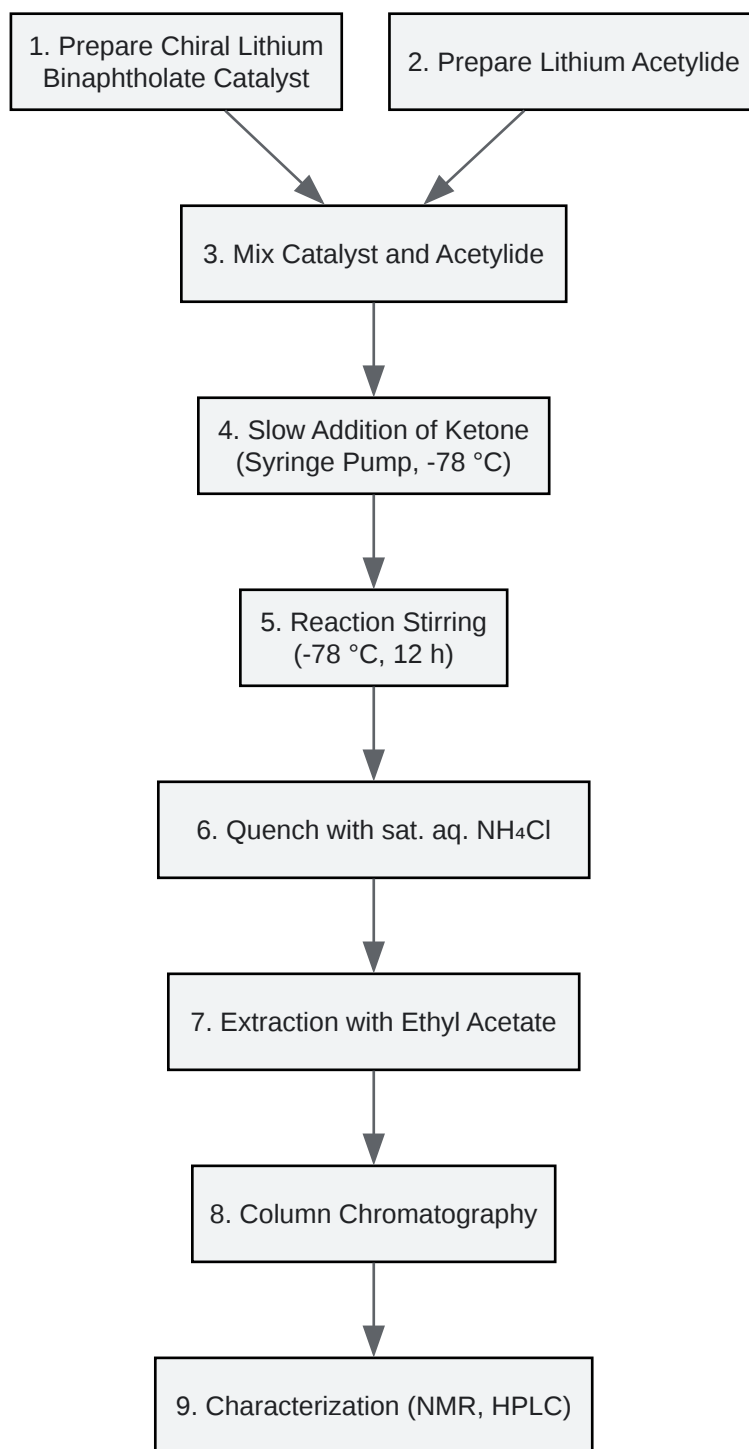
Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the enantioselective alkynylation.

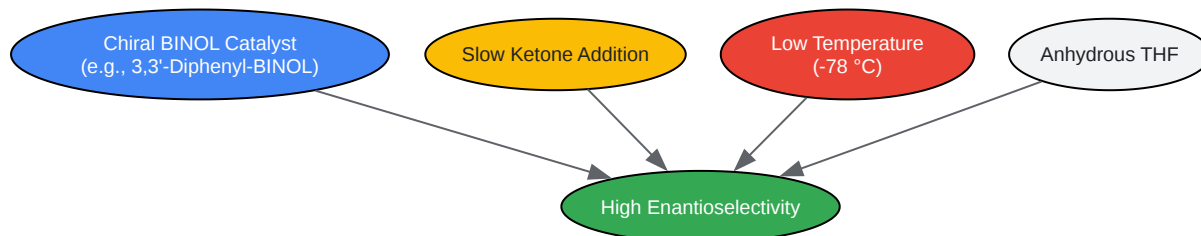
Experimental Workflow



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Caption: General experimental workflow for the alkylation.

Logical Relationships of Key Parameters



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References

- 1. Lithium binaphtholate-catalyzed asymmetric addition of lithium acetylides to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithium Binaphtholate-Catalyzed Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds [organic-chemistry.org]
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